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Compound of Interest

Compound Name:
5'-Chloro-2'-hydroxy-3'-

nitroacetophenone

Cat. No.: B1630353 Get Quote

Introduction
5'-Chloro-2'-hydroxy-3'-nitroacetophenone is a substituted ortho-hydroxy aryl ketone that

serves as a valuable intermediate in the synthesis of various heterocyclic compounds,

including chromene derivatives.[1] Its molecular structure, featuring a halogen, a nitro group, a

hydroxyl group, and a ketone, imparts specific chemical reactivity and makes it a key building

block in medicinal chemistry and material science.

The rigorous characterization of this compound is paramount to ensure its identity, purity, and

stability, which are critical parameters for its use in subsequent research and development

activities. Inconsistencies in material quality can lead to failed syntheses, impure final products,

and unreliable biological data. This guide provides a multi-faceted analytical approach, detailing

robust protocols for the comprehensive characterization of 5'-Chloro-2'-hydroxy-3'-
nitroacetophenone using a suite of complementary analytical techniques. The methodologies

are designed to provide orthogonal data, ensuring the highest confidence in the material's

quality and structural integrity.

Physicochemical Properties
A foundational understanding of the physicochemical properties of 5'-Chloro-2'-hydroxy-3'-
nitroacetophenone is essential for the rational design of analytical methods, including the
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selection of appropriate solvents and instrumental conditions.

Property Value Source

Chemical Name
1-(5-chloro-2-hydroxy-3-

nitrophenyl)ethanone
[2]

Molecular Formula C₈H₆ClNO₄ [2][3]

Molecular Weight 215.59 g/mol [2]

Appearance
White to Yellow to Orange

powder/crystal
[3]

Melting Point 132-135 °C [1][3]

CAS Number 84942-40-5 [1][3]

Chromatographic Analysis for Purity and
Quantification
Chromatographic methods are indispensable for separating the target analyte from impurities,

byproducts, and starting materials, thereby enabling accurate purity assessment and

quantification.

High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the premier technique for analyzing non-volatile and thermally

labile compounds like 5'-Chloro-2'-hydroxy-3'-nitroacetophenone.[4] A reversed-phase

method is chosen due to the compound's moderate polarity. The C18 stationary phase provides

excellent hydrophobic interaction, while an acidified aqueous-organic mobile phase ensures

good peak shape by suppressing the ionization of the phenolic hydroxyl group. UV detection is

ideal, given the presence of a strong chromophore in the molecule.

Experimental Protocol: Reversed-Phase HPLC-UV

Instrumentation: Standard HPLC system with a UV detector.
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Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of

methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a

working concentration of approximately 50 µg/mL.

Chromatographic Conditions:

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (60:40

v/v).[5][6]

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Detection: UV at 254 nm.

Analysis: Inject the prepared sample. The purity is determined by calculating the area

percentage of the main peak relative to the total area of all peaks. For quantification, a

calibration curve should be prepared using certified reference standards.

Table of HPLC Parameters

Parameter Condition

Column C18 (4.6 x 150 mm, 5 µm)

Mobile Phase Acetonitrile : 0.1% H₃PO₄ in H₂O (60:40)

Flow Rate 1.0 mL/min

Temperature 30 °C

Injection Volume 10 µL

Detection UV, 254 nm

HPLC Analysis Workflow
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Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful tool for identifying and quantifying volatile and

semi-volatile compounds. While the melting point of 5'-Chloro-2'-hydroxy-3'-
nitroacetophenone is relatively high, it is amenable to GC analysis. This technique is

particularly useful for detecting volatile organic impurities that might be missed by HPLC. The

mass spectrometer provides definitive identification based on the compound's mass spectrum

and fragmentation pattern. An electron capture detector (ECD) is a highly sensitive alternative

for detecting halogenated and nitro-containing compounds.[7]

Experimental Protocol: GC-MS Analysis

Instrumentation: GC system coupled to a Mass Spectrometer.

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like

Acetone or Ethyl Acetate.

GC-MS Conditions:

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Inlet: Splitless mode, 250 °C.

Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C,

hold for 5 min.

MS Transfer Line: 280 °C.

Ion Source: 230 °C.

Ionization: Electron Ionization (EI) at 70 eV.

Scan Range: 40-350 m/z.
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Analysis: Inject the sample. Identify the main peak by its retention time and mass spectrum.

Search the resulting mass spectrum against a library (e.g., NIST) and analyze the

fragmentation pattern to confirm the structure.

Table of GC-MS Parameters

Parameter Condition

Column DB-5ms (30 m x 0.25 mm, 0.25 µm)

Carrier Gas Helium (1.2 mL/min)

Inlet Temp. 250 °C (Splitless)

Oven Program 100°C (2 min), then 15°C/min to 280°C (5 min)

Ionization EI, 70 eV

Scan Range 40-350 m/z

GC-MS Analysis Workflow

Caption: Workflow for GC-MS identity confirmation.

Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques probe the molecular structure at a fundamental level, providing

irrefutable evidence of the compound's identity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structure

determination.[8] ¹H NMR reveals the number and electronic environment of protons, while ¹³C

NMR provides a map of the carbon framework. The combination of chemical shifts, integration,

and coupling patterns allows for a complete assignment of the molecular structure. Deuterated

dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the compound

and the fact that the acidic phenolic proton is often observable.

Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of DMSO-d₆.

Instrumentation: 300 MHz (or higher) NMR spectrometer.

Acquisition: Record standard ¹H and ¹³C{¹H} spectra at room temperature.

Data Interpretation: Analyze chemical shifts (δ), coupling constants (J), and integrations.

Compare the observed spectra with the expected pattern for the proposed structure.

Predicted NMR Data (in DMSO-d₆)

Nucleus Predicted δ (ppm) Multiplicity Assignment

¹H ~11.0 - 12.0 broad singlet Ar-OH

~8.2 doublet Ar-H (ortho to NO₂)

~8.0 doublet Ar-H (ortho to Cl)

~2.6 singlet -COCH₃

¹³C ~200 singlet C=O

~155 singlet Ar-C-OH

~140 singlet Ar-C-NO₂

~130-135 multiple Ar-C-H

~120-125 multiple Ar-C-Cl, Ar-C-COCH₃

~28 singlet -COCH₃

Note: Actual chemical shifts may vary based on solvent and concentration.

NMR Structure-Spectrum Relationship
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¹H NMR Signals ~11.5 ppm (s, 1H, OH) ~8.2 ppm (d, 1H, ArH) ~8.0 ppm (d, 1H, ArH) ~2.6 ppm (s, 3H, CH₃) ¹³C NMR Signals ~200 ppm (C=O) ~155 ppm (C-OH) ~140 ppm (C-NO₂) ~120-135 ppm (Ar-C) ~28 ppm (CH₃)

C₈H₆ClNO₄

O-H (Phenol)

C=O (Ketone)

NO₂ (Nitro)

Aromatic Ring

C-Cl

~3300 (broad)

~1660

~1530 & ~1350

~1600 & ~3050

~750

Click to download full resolution via product page

Caption: Mapping functional groups to IR bands.

UV-Visible Spectrophotometry
Expertise & Rationale: UV-Vis spectrophotometry measures the electronic transitions within a

molecule and is particularly sensitive to conjugated systems. [5]The extended π-system of the

substituted aromatic ring in 5'-Chloro-2'-hydroxy-3'-nitroacetophenone results in strong UV

absorbance. This technique provides a simple, robust method for quantification and can serve

as a quick identity check.
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Experimental Protocol: UV-Vis Analysis

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Solvent: Spectroscopic grade methanol.

λₘₐₓ Determination: Prepare a dilute solution (~10 µg/mL) of the sample in methanol. Scan

the absorbance from 200 to 400 nm against a methanol blank to determine the

wavelength(s) of maximum absorbance (λₘₐₓ). For similar nitroacetophenones, strong

absorbance is expected. [9]4. Quantitative Analysis:

Prepare a stock solution of known concentration (e.g., 100 µg/mL) in methanol.

Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution.

Measure the absorbance of each standard at the predetermined λₘₐₓ.

Plot a calibration curve of Absorbance vs. Concentration.

Measure the absorbance of the unknown sample (prepared to fall within the calibration

range) and determine its concentration from the curve.

UV-Vis Quantitative Analysis Workflow

Caption: Workflow for UV-Vis quantification.

Integrated Analytical Strategy
No single technique provides a complete picture. The true power of analytical characterization

lies in the integration of orthogonal methods. The identity of 5'-Chloro-2'-hydroxy-3'-
nitroacetophenone is definitively established by NMR and MS, with functional group

confirmation from FT-IR. Purity is primarily assessed by HPLC, which separates and quantifies

impurities, while GC-MS can identify volatile contaminants. UV-Vis provides a simple and rapid

method for routine quantification once the material's identity and purity have been established.

Summary of Analytical Techniques and Their Roles
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Analytical Goal Primary Technique Confirmatory Technique(s)

Identity NMR Spectroscopy GC-MS, FT-IR

Purity HPLC GC-MS

Quantification HPLC UV-Vis Spectrophotometry

Structure NMR Spectroscopy
X-ray Crystallography

(absolute)

This comprehensive suite of protocols ensures that 5'-Chloro-2'-hydroxy-3'-
nitroacetophenone can be thoroughly characterized, providing researchers and developers

with the high-quality, reliable data needed to advance their scientific objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b1630353#analytical-techniques-
for-the-characterization-of-5-chloro-2-hydroxy-3-nitroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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